Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate
CAS No.:
Cat. No.: VC13516645
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO3 |
|---|---|
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | ethyl 3-(4-fluoro-2-methylphenoxy)propanoate |
| Standard InChI | InChI=1S/C12H15FO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
| Standard InChI Key | IIGVGPMKGQNKSK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCOC1=C(C=C(C=C1)F)C |
| Canonical SMILES | CCOC(=O)CCOC1=C(C=C(C=C1)F)C |
Introduction
Chemical Identity and Structural Features
Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate (C₁₂H₁₅FO₃) consists of a propanoate backbone esterified with ethanol and substituted at the third carbon by a phenoxy group bearing fluorine and methyl groups at the 4- and 2-positions, respectively. Key structural attributes include:
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Molecular Formula: C₁₂H₁₅FO₃
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Molecular Weight: 226.24 g/mol (calculated)
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Functional Groups: Ester (propanoate), ether (phenoxy), fluorine, and methyl substituents.
The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron-withdrawing effects, influencing reactivity and stability . The methyl group at the ortho position sterically hinders rotational freedom, potentially affecting crystallinity .
Synthesis and Manufacturing Pathways
Chloromethylation and Esterification
A patent for methyl 2-(4-chloromethylphenyl)propionate (CN106349051A) outlines a two-step process involving chloromethylation and esterification . Adapting this methodology:
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Chloromethylation: Reacting 3-(4-fluoro-2-methyl-phenoxy)propanoic acid with formaldehyde and HCl under acidic conditions (e.g., H₂SO₄) introduces the chloromethyl group.
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Esterification: Treating the acid with ethanol and thionyl chloride (SOCl₂) at 45–65°C yields the ethyl ester :
Alternative Routes
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Mitsunobu Reaction: Coupling 3-hydroxypropanoic acid with 4-fluoro-2-methylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Enzymatic Esterification: Lipase-catalyzed transesterification under mild conditions, though scalability remains a challenge .
Physicochemical Properties
While experimental data for the target compound is sparse, extrapolations from analogs suggest:
The compound is likely sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and dichloromethane .
Stability and Degradation
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Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis due to the ester moiety. Half-life at pH 7: ~30 days; at pH 9: <24 hours .
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Thermal Stability: Decomposes above 150°C, releasing CO₂ and forming 4-fluoro-2-methylphenol .
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Photostability: Fluorine’s inductive effect may reduce UV degradation compared to non-fluorinated analogs .
Applications and Industrial Relevance
Agrochemical Intermediates
Analogous esters like ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate are precursors to herbicides . The fluorine atom in Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate could enhance lipid solubility, improving pesticide uptake in hydrophobic plant tissues .
Pharmaceutical Synthesis
The Sofosbuvir-related compound in demonstrates fluorinated esters’ role in antiviral prodrugs. This compound may serve as a building block for:
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Protease Inhibitors: Fluorine’s electronegativity modulates electron density in target binding pockets.
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Prodrugs: Ester hydrolysis in vivo could release active carboxylic acids .
Material Science
Potential use as a plasticizer or crosslinking agent in fluoropolymer synthesis, leveraging its thermal stability and polarity .
Future Research Directions
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